Fmoc-D-3-Cyanophenylalanine
Description
Contextualization within Non-Canonical Amino Acid Chemistry and Peptide Science
The foundation of proteins and peptides in all known organisms is a set of 20 canonical amino acids, encoded directly by the genetic code. nih.gov However, the field of chemical biology has expanded this repertoire significantly through the synthesis and application of non-canonical amino acids (ncAAs), also referred to as unnatural amino acids. nih.govresearchgate.net These novel building blocks introduce new chemical functionalities, altered backbones, or different stereochemistry (e.g., D-amino acids) compared to their canonical counterparts. nih.gov The incorporation of ncAAs into peptides or proteins allows researchers to fine-tune their structural and functional properties in ways that are not possible with the standard 20 amino acids. researchgate.net This can lead to enhanced stability, improved potency, and novel binding capabilities. researchgate.net
Fmoc-D-3-Cyanophenylalanine is a prime example of such a synthetic ncAA. researchgate.net Its utility in peptide science is intrinsically linked to the strategy of Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. chemimpex.com In SPPS, the N-α-(9-fluorenylmethoxycarbonyl) or "Fmoc" group serves as a temporary protecting group on the amino acid's amine function. chemimpex.com This protection is crucial as it allows for the controlled, sequential addition of amino acids to a growing peptide chain. The Fmoc group is stable during the coupling reaction but can be selectively and cleanly removed under mild basic conditions, typically with piperidine (B6355638), to allow the next amino acid to be added.
Furthermore, the "D" configuration of the amino acid refers to its stereochemistry, being the enantiomer of the naturally occurring L-amino acids. Peptides incorporating D-amino acids often exhibit significantly increased resistance to proteolytic degradation by enzymes in biological systems, a critical attribute for the development of peptide-based therapeutics. nih.gov
Historical Development and Significance of Cyanophenylalanine Derivatives in Chemical Biology
The development of cyanophenylalanine (PheCN) derivatives as research tools has been a significant advance in chemical biology. These compounds, which feature a nitrile (-C≡N) group on the phenyl ring of phenylalanine, act as versatile spectroscopic probes. The para-substituted isomer, p-cyanophenylalanine (p-CNF), was among the first to be widely adopted. acs.orgnih.gov Researchers demonstrated its utility as a fluorescent reporter to monitor dynamic biological processes in real-time. nih.gov Because its fluorescence quantum yield is highly sensitive to the local environment—particularly to hydration and hydrogen bonding—p-CNF has been successfully used to study protein folding, the formation of hydrophobic cores, protein aggregation, and interactions with cell membranes. acs.orgnih.govresearchgate.netresearchgate.net
Following the success of p-CNF, scientific inquiry expanded to include the ortho- and meta-substituted isomers. Studies revealed that 2-cyanophenylalanine (o-CNF) and 3-cyanophenylalanine (m-CNF) also possess valuable photophysical properties, with molar absorptivities and emission profiles comparable to the para-isomer. acs.orgrsc.org This demonstrated that the different isomers could be used interchangeably or in combination within a single peptide to probe structure and dynamics from multiple sites. rsc.org A major breakthrough was the development of methods for the genetic incorporation of these ncAAs into proteins within living cells, which provided a powerful tool for site-specific analysis of protein structure and function in a native context. acs.org The cyano group can also serve as a unique infrared probe, as its vibrational frequency is sensitive to its local electric field.
Scope and Research Imperatives for this compound
The specific compound this compound is primarily utilized as a specialized building block for the synthesis of custom peptides. chemimpex.com Its research applications are driven by the combined advantages of its constituent parts: the Fmoc group for SPPS, the D-configuration for stability, and the meta-cyano group for functional and spectroscopic purposes.
Current research imperatives for this compound are focused on several key areas:
Peptide-Based Therapeutics: It is used in drug development to create peptides with enhanced biological activity and stability. chemimpex.comdataintelo.com The incorporation of this D-amino acid can prolong the half-life of a peptide drug in vivo.
Spectroscopic Probing: The 3-cyano group serves as an intrinsic fluorescent and infrared probe. rsc.org Researchers can incorporate it into a specific position in a peptide sequence to report on local environmental changes, such as solvent exposure, hydrogen bonding, or pH, which is crucial for studying peptide structure, folding, and binding interactions. researchgate.netrsc.org
Bioconjugation and Structural Constraint: The cyano group can act as a chemical handle for further modifications or for linking peptides to other molecules, such as diagnostic labels or drug payloads. chemimpex.com It has also been used to create macrocyclic peptides, where the cyano group participates in a cyclization reaction that constrains the peptide's conformation, often leading to higher affinity and selectivity for its biological target. rsc.org
Materials Science: The unique properties conferred by the cyanophenyl group can influence the self-assembly of peptides, making it a valuable component in the design of functional biomaterials like hydrogels.
The combination of these features makes this compound a versatile and powerful tool in contemporary chemical research, enabling the exploration of complex biological processes and the development of novel therapeutic and diagnostic agents. chemimpex.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 205526-37-0 chemimpex.com |
| Molecular Formula | C₂₅H₂₀N₂O₄ chemimpex.com |
| Molecular Weight | 412.4 g/mol chemimpex.com |
| Appearance | White powder chemimpex.com |
| Purity | ≥98% (HPLC) chemimpex.com |
| Melting Point | 111 - 113 °C chemimpex.com |
| IUPAC Name | (2R)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Synonyms | Fmoc-D-Phe(3-CN)-OH, Fmoc-m-cyano-D-Phe-OH chemimpex.com |
| Storage Conditions | 0 - 8 °C chemimpex.com |
Table 2: List of Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Fmoc-D-Phe(3-CN)-OH |
| Phenylalanine | Phe |
| N-α-(9-fluorenylmethoxycarbonyl) | Fmoc |
| p-Cyanophenylalanine | p-CNF, 4-cyanophenylalanine |
| o-Cyanophenylalanine | o-CNF, 2-cyanophenylalanine |
| m-Cyanophenylalanine | m-CNF, 3-cyanophenylalanine |
| Tryptophan | Trp |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLOUTPKZUJTGV-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-37-0 | |
| Record name | 3-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies and Chemical Transformations of Fmoc D 3 Cyanophenylalanine
Strategies for Stereoselective Synthesis of D-Isomers
The enantioselective synthesis of precursors to cyanophenylalanine is a key area of research. Various methods have been developed to achieve high enantiomeric excess (ee). Biocatalysis, for instance, has emerged as a powerful tool. Enzymes such as amino acid dehydrogenases can be employed to convert α-keto acids into the corresponding α-amino acids with high stereoselectivity. pharmtech.com While enzymes for producing L-amino acids are well-established, the development of D-selective amino acid dehydrogenases has expanded the toolbox for creating unnatural D-amino acids. pharmtech.com
Another approach involves the resolution of racemic mixtures. For example, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has been successfully separated through enantioselective N-acylation using Candida antarctica lipase (B570770) A (CAL-A). researchgate.net This enzymatic method allows for the isolation of the desired enantiomer, which can then be converted to the corresponding Boc- or Fmoc-protected derivative. researchgate.net
Chemical methods, such as asymmetric synthesis, also play a crucial role. The use of chiral catalysts in reactions like reductive amination can lead to the formation of the desired stereoisomer. pharmtech.com For instance, a one-pot diastereodivergent, enantioselective synthesis has been described for β-branched β-trifluoromethyl α-amino acid derivatives, showcasing the potential of sequential catalytic processes. mdpi.com
The optimization of synthetic pathways focuses on improving yield, purity, and efficiency. A hybrid chemical-enzymatic approach has been shown to be effective in converting racemic D-3-cyano-phenylalanine to a product with 90% enantiomeric excess. The synthesis of Fmoc-D-3-cyanophenylalanine involves the protection of the amino group of D-3-cyanophenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. This reaction is typically carried out under basic conditions.
The table below summarizes key aspects of different synthetic strategies.
| Synthetic Strategy | Key Features | Outcome |
| Biocatalysis | Use of D-selective amino acid dehydrogenases. pharmtech.com | High enantioselectivity in the conversion of α-keto acids. pharmtech.com |
| Enzymatic Resolution | Enantioselective N-acylation of racemic esters using lipases. researchgate.net | Separation of enantiomers to yield the desired D-isomer. researchgate.net |
| Asymmetric Synthesis | Use of chiral catalysts in key bond-forming reactions. mdpi.com | Diastereodivergent synthesis of complex amino acid derivatives. mdpi.com |
| Hybrid Approach | Combination of chemical and enzymatic steps. | Efficient conversion of racemic starting materials to enantiomerically enriched products. |
Enantioselective Approaches for Cyanophenylalanine Precursors
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
This compound is well-suited for incorporation into peptides using solid-phase peptide synthesis (SPPS). Its compatibility with standard Fmoc/tBu chemistry makes it a valuable tool for peptide chemists. iris-biotech.de
The efficiency of the coupling step is crucial for the successful synthesis of peptides. For this compound, standard coupling reagents used in Fmoc-SPPS are generally effective. These include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). publish.csiro.aursc.org The choice of activating agent and base, such as diisopropylethylamine (DIPEA), can be optimized to ensure high coupling yields. publish.csiro.aursc.org Monitoring the completion of the coupling reaction is essential and can be achieved through qualitative tests like the Kaiser test, which detects free primary amines on the resin. iris-biotech.de For quantitative assessment, the release of the Fmoc group upon treatment with piperidine (B6355638) can be monitored spectrophotometrically. iris-biotech.de
The following table outlines common coupling reagents and their applications in SPPS.
| Coupling Reagent | Description | Application |
| DIC/HOBt | N,N'-diisopropylcarbodiimide / Hydroxybenzotriazole | A classic and cost-effective coupling cocktail. publish.csiro.au |
| HATU/DIPEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) / Diisopropylethylamine | A highly efficient and rapid coupling agent, often used for sterically hindered amino acids. publish.csiro.aursc.org |
| HBTU/DIPEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / Diisopropylethylamine | Another effective uronium-based coupling reagent. publish.csiro.au |
The Fmoc/tBu strategy is a widely used orthogonal protection scheme in SPPS. iris-biotech.de The Fmoc group protects the α-amino group and is labile to basic conditions, typically a solution of piperidine in DMF. iris-biotech.de Side-chain protecting groups, such as the tert-butyl (tBu) group, are stable to these conditions but are cleaved by strong acids like trifluoroacetic acid (TFA). iris-biotech.de this compound is compatible with this orthogonal approach as the cyano group is stable to both piperidine and TFA. sigmaaldrich-jp.com
Other orthogonal protecting groups can be used for specific applications, such as the synthesis of cyclic or branched peptides. sigmaaldrich.com For example, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups can protect primary amines and are removed with hydrazine (B178648), offering an additional layer of orthogonality. sigmaaldrich.com
The final step in SPPS is the cleavage of the peptide from the solid support and the removal of any remaining side-chain protecting groups. thermofisher.com For peptides synthesized using Fmoc/tBu chemistry, this is typically achieved by treatment with a cleavage cocktail containing a high concentration of TFA. thermofisher.comsigmaaldrich.com The composition of the cleavage cocktail can be varied depending on the amino acid composition of the peptide. thermofisher.com Scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are often included to trap reactive carbocations generated during the cleavage process and prevent side reactions. publish.csiro.aupeptide.com
Following cleavage, the crude peptide is precipitated from the TFA solution, typically by the addition of cold diethyl ether. rsc.org The precipitated peptide is then collected by centrifugation or filtration and washed to remove residual scavengers and cleavage byproducts. rsc.org Purification of the crude peptide is most commonly performed by reverse-phase high-performance liquid chromatography (RP-HPLC). publish.csiro.au
The table below details common cleavage cocktail components and their functions.
| Cleavage Cocktail Component | Function |
| Trifluoroacetic Acid (TFA) | Strong acid for cleaving the peptide from the resin and removing acid-labile protecting groups. thermofisher.comsigmaaldrich.com |
| Triisopropylsilane (TIS) | A scavenger to reduce reactive trityl cations. publish.csiro.au |
| Water | A scavenger that also helps to hydrolyze protecting groups. publish.csiro.au |
| 1,2-Ethanedithiol (EDT) | A scavenger for protecting groups like tBu, particularly useful for peptides containing tryptophan. |
| Phenol | A scavenger used to prevent re-attachment of protecting groups to sensitive residues. peptide.com |
Orthogonal Protecting Group Chemistry for this compound
Post-Synthetic Modification and Derivatization Approaches
The incorporation of this compound into peptide sequences provides a unique opportunity for post-synthetic modification. The cyano (nitrile) group, while relatively stable under standard peptide synthesis conditions, serves as a versatile chemical handle. It can be transformed into other functional groups to enhance reactivity or can be used directly as a spectroscopic probe for site-specific labeling and conjugation. These derivatization strategies significantly expand the utility of peptides containing this unnatural amino acid, enabling the creation of complex biomolecules with tailored functions.
Chemical Functionalization of the Cyano Group for Enhanced Reactivity
The nitrile moiety of the 3-cyanophenylalanine side chain can be chemically converted into more reactive functional groups, opening avenues for subsequent, highly specific chemical reactions. This approach is particularly valuable for bioorthogonal chemistry, where reactions must proceed with high efficiency and selectivity in a complex biological environment.
A prime example of such a transformation is the conversion of a cyanophenylalanine residue into a tetrazine-functionalized amino acid. This reaction creates a highly reactive diene that can participate in inverse electron-demand Diels-Alder reactions, a cornerstone of "click chemistry." The process typically involves a multi-step synthesis where the cyano group is the starting point for building the tetrazine ring. For instance, a common method involves the reaction of the cyano group with reagents like formamidine (B1211174) acetate (B1210297) and a sulfur source, followed by an oxidation step to form the aromatic tetrazine ring google.com.
| Transformation | Reagents | Conditions | Resulting Functional Group | Application |
| Cyano to Tetrazine | 1. Formamidine acetate, Sulfur, Anhydrous hydrazine 2. Sodium nitrite (B80452) (oxidation) | 1. Room temperature 2. Ice-bath | 1,2,4,5-Tetrazine | Inverse electron-demand Diels-Alder "click" reactions google.com |
This conversion endows the peptide with a functional group that is poised for highly specific conjugation. The resulting tetrazine-derivatized peptide can be selectively ligated to molecules containing a strained alkene, such as trans-cyclooctene (B1233481) (TCO) or norbornene, allowing for the stable and specific attachment of imaging agents, therapeutic payloads, or other biomolecules. The cyano group can thus be considered a precursor to a bioorthogonal handle, greatly enhancing the potential for creating complex and functional peptide conjugates smolecule.com.
Methods for Site-Specific Labeling and Conjugation
Beyond its potential for chemical transformation, the cyano group of 3-cyanophenylalanine possesses intrinsic properties that make it an excellent tool for site-specific labeling and biophysical studies without requiring further modification.
Vibrational Spectroscopy Probe
The most prominent application of a cyanophenylalanine residue is as a site-specific infrared (IR) probe. acs.org The carbon-nitrogen triple bond (C≡N) has a stretching vibration that absorbs in a spectral window (approximately 2200-2300 cm⁻¹) where natural proteins are transparent . This provides a clean and isolated signal that can be monitored without interference from the rest of the protein.
The precise frequency of the C≡N stretch is exceptionally sensitive to its local microenvironment, including electric fields, hydrogen bonding, and solvent polarity. researchgate.netrsc.org This phenomenon, known as the Vibrational Stark Effect (VSE), allows researchers to map the local environment at the specific site where the 3-cyanophenylalanine is incorporated. It has been successfully used to study protein folding dynamics, conformational changes, ligand binding events, and the electric fields within enzyme active sites acs.orgnih.gov. The ability to introduce this probe at any desired position through solid-phase peptide synthesis or genetic code expansion makes it a powerful tool for structural biology .
| Probe Type | Spectroscopic Property | Spectral Region | Sensitivity | Key Applications |
| Infrared (IR) Vibrational Probe | C≡N stretching frequency | ~2200-2300 cm⁻¹ | Local electric field, hydrogen bonding, polarity | Protein folding, ligand binding analysis, enzyme mechanism studies rsc.orgnih.gov |
| Fluorescent Probe | Environment-sensitive fluorescence | Excitation ~240 nm | Quenching or enhancement upon changes in local environment researchgate.net | Protein binding and folding studies researchgate.net |
Fluorescence and Bioconjugation
The cyano group, being electron-withdrawing, alters the electronic properties of the phenylalanine side chain, which can impart useful fluorescence characteristics. For the related compound p-cyanophenylalanine, studies have shown that its fluorescence is sensitive to the local environment and can be used to monitor protein-protein interactions, such as the binding of a peptide to calmodulin researchgate.net. Addition of a binding partner can lead to quenching of the cyanophenylalanine fluorescence, providing a direct readout of the interaction researchgate.net.
Furthermore, the cyano group can serve as a versatile handle for bioconjugation, allowing for the attachment of various labels. This enables its use in advanced applications like fluorescence resonance energy transfer (FRET) experiments to measure distances within or between biomolecules. By incorporating this compound into a peptide, a unique site is created for the covalent attachment of fluorescent dyes, quenchers, or other reporter molecules, facilitating detailed studies of peptide structure and interactions .
Fmoc D 3 Cyanophenylalanine in Peptide and Protein Engineering
Rational Design of Peptide-Based Therapeutics and Diagnostics
The incorporation of Fmoc-D-3-Cyanophenylalanine into peptide sequences allows for the fine-tuning of their structural and functional properties, which is crucial for the development of novel therapeutics and diagnostic agents. chemimpex.comdataintelo.com
Influence on Peptide Conformation and Bioavailability
The introduction of the 3-cyano group on the phenyl ring of phenylalanine can significantly influence the conformation of a peptide. This modification can alter the rotational freedom of the side chain and introduce new non-covalent interactions, thereby stabilizing specific secondary structures. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets.
Furthermore, the presence of the cyano group can improve the bioavailability of peptides. chemimpex.com It can increase the peptide's resistance to enzymatic degradation by proteases, a major hurdle in the development of peptide-based drugs. This increased stability leads to a longer half-life in biological systems. The modification can also impact the solubility of the peptide, which is a critical factor for drug formulation and delivery. chemimpex.com
Development of Peptidomimetics Incorporating Cyanophenylalanine
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. researchgate.net this compound is a key building block in the synthesis of peptidomimetics. researchgate.netgoogle.com The cyano group can serve as a versatile chemical handle for further modifications, allowing for the creation of a diverse range of peptidomimetic structures. For instance, the cyano group can be chemically transformed into other functional groups, such as amines or carboxylic acids, to introduce new properties or to conjugate the peptide to other molecules. google.com
| Application Area | Effect of Incorporating Cyanophenylalanine | Example |
| Antimicrobial Peptides | Reduced hemolytic activity while maintaining antimicrobial efficacy. csic.es | Indolicidin analogues with 4-cyanophenylalanine showed an HC₅₀ >200 μM and a MIC of 4 μg/mL against E. coli. |
| Opioid Peptidomimetics | Creation of enzymatically stable analogs with mixed opioid receptor affinity profiles. researchgate.net | Modification of morphiceptin (B1676752) with β²- or β³-amino acids and cyanophenylalanine. researchgate.net |
| Integrin Ligands | Development of specific ligands for α₄β₁ integrin for potential use in treating osteoporosis. google.com | Peptidomimetic ligands incorporating 3-cyanophenylalanine targeting mesenchymal stem cells. google.com |
Applications in Protein Engineering and Structural Biology
The unique properties of cyanophenylalanine also make it a valuable tool for protein engineering and for studying protein structure and function.
Site-Specific Incorporation into Proteins via Genetic Code Expansion (GCE) Techniques
Genetic code expansion (GCE) is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs), like cyanophenylalanine, into proteins in living organisms. nih.govresearchgate.net This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the host's translational machinery. acs.orgportlandpress.com An orthogonal tRNA/aminoacyl-tRNA synthetase pair has been developed to selectively and efficiently incorporate para-cyanophenylalanine (pCNPhe) into proteins in E. coli at sites specified by the amber nonsense codon, TAG. acs.org This methodology provides a powerful tool for introducing unique chemical functionalities into proteins. acs.orgacs.org
Chemical Ligation Strategies for Protein Modification
Native chemical ligation (NCL) is a technique used to join two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. luxembourg-bio.com While this compound itself is not directly involved in the ligation junction, its incorporation into one of the peptide fragments allows for the synthesis of larger, modified proteins that would be difficult to produce by other means. nih.govnih.gov The Fmoc protecting group is compatible with solid-phase peptide synthesis (SPPS), the method used to generate the peptide fragments for ligation. nih.gov The presence of the cyano group can provide a unique spectroscopic handle for characterizing the final ligated protein. nih.gov
| Ligation Strategy | Role of Cyanophenylalanine | Key Features |
| Native Chemical Ligation (NCL) | Incorporated into a peptide fragment to be joined with another. nih.govnih.gov | Allows for the synthesis of large, modified proteins. The cyano group can serve as a spectroscopic probe. nih.gov |
| Oxime Ligation | Not directly involved, but compatible with the synthesis of peptide fragments used in this strategy. rsc.org | Provides an alternative chemoselective ligation method for assembling complex polypeptides. rsc.org |
Probing Protein Structure-Function Relationships
The cyano group of cyanophenylalanine has a distinct infrared (IR) stretching vibration that is sensitive to its local environment. acs.orgresearchgate.net This property makes it an excellent spectroscopic probe for studying protein structure and dynamics. acs.orgacs.org By site-specifically incorporating cyanophenylalanine into a protein, researchers can monitor changes in the local environment, such as those that occur during ligand binding, protein folding, or conformational changes. acs.orgresearchgate.net For example, the substitution of p-cyanophenylalanine for a histidine residue in myoglobin (B1173299) provided a sensitive vibrational probe of ligand binding. acs.org Furthermore, the fluorescence of p-cyanophenylalanine is sensitive to its environment, making it a useful fluorescent probe for studying protein binding and folding. researchgate.netresearchgate.net
Bioconjugation and Ligand Design
The cyano group of this compound is a versatile functional handle that drives its utility in bioconjugation and the design of specialized ligands. Its unique electronic properties and potential for chemical modification allow for the creation of sophisticated biomolecules for targeted therapeutic and diagnostic purposes. chemimpex.com The D-configuration of the amino acid can also contribute to increased peptide stability by providing resistance to enzymatic degradation.
Formation of Targeted Bioconjugates for Drug Delivery
The creation of bioconjugates, which involves linking a peptide to another biomolecule or a drug, is a cornerstone of targeted therapy. The goal is to deliver a therapeutic agent specifically to diseased cells, such as cancer cells, thereby increasing efficacy and reducing side effects. The cyano group on the phenylalanine ring can serve as a reactive site for such conjugation.
While specific examples detailing the use of this compound in drug delivery are not extensively documented in peer-reviewed literature, the principles of using cyanophenylalanine isomers for this purpose are established. The cyano group can be chemically transformed into other functional groups, such as amines or carboxylic acids, which can then be used to link the peptide to a drug molecule, a nanoparticle, or a targeting moiety like a larger antibody. For instance, derivatives of cyanophenylalanine have been incorporated into peptide libraries for the discovery of new drugs, indicating their value in creating compounds with enhanced biological activity.
The general strategy for creating a peptide-drug conjugate (PDC) using an amino acid like this compound would involve:
Peptide Synthesis : The peptide sequence, designed to target a specific receptor on a diseased cell, is synthesized using SPPS, incorporating this compound at a strategic position.
Modification of the Cyano Group : Post-synthesis, the cyano group can be chemically modified to create a bioorthogonal handle for conjugation.
Conjugation : The modified peptide is then covalently linked to a cytotoxic drug or imaging agent.
The use of Fmoc-amino acids is central to this process, allowing for the controlled, stepwise assembly of the peptide chain. sigmaaldrich.com The incorporation of D-amino acids is a known strategy to enhance the in vivo stability of peptide-based therapeutics by making them less susceptible to proteases.
| Feature | Role in Targeted Bioconjugates | Research Finding Context |
| Cyano Group | Provides a site for chemical modification and conjugation to therapeutic agents. | The cyano group's reactivity allows for the introduction of various functional groups, making it an invaluable building block in creating complex pharmaceuticals. chemimpex.com |
| D-Amino Acid | Increases peptide resistance to enzymatic degradation, enhancing bioavailability. | The D-configuration can be employed to study the impact of chirality on peptide-protein interactions and resistance to enzymatic degradation. |
| Fmoc Protection | Enables efficient and controlled incorporation into peptides via SPPS. | The Fmoc group is a standard protecting group in SPPS, allowing for selective deprotection under mild conditions. |
Development of Molecular Probes for Receptor Binding Studies
This compound is particularly valuable in the development of molecular probes for studying receptor-ligand interactions. The cyano group acts as a sensitive spectroscopic reporter, with its fluorescent properties changing in response to its local environment. This makes it an excellent tool for investigating the structural dynamics of peptides upon binding to their biological targets.
Research has shown that cyanophenylalanine derivatives, including the 3-cyano isomer (m-CN-Phe), can serve as effective fluorescent probes. rsc.orgnih.gov Their fluorescence quantum yield is highly sensitive to the polarity of their environment and to hydrogen bonding interactions involving the cyano group. units.it For example, when a peptide containing a cyanophenylalanine residue binds to a receptor, the residue may move from a polar aqueous environment to a more non-polar, hydrophobic pocket within the receptor. This change can be detected as a shift in fluorescence, providing insights into the binding event and the local environment of the binding site. rsc.orgresearchgate.net
A comparative study of cyanophenylalanine isomers revealed that 3-cyanophenylalanine has photophysical properties comparable to the more commonly studied 4-cyanophenylalanine, with similar absorbance and emission profiles. rsc.org This indicates that they can be used interchangeably as spectroscopic probes to study protein structure and dynamics. rsc.org
Table 1: Photophysical Properties of Cyanophenylalanine Isomers This interactive table summarizes key data from comparative studies of cyanophenylalanine (PheCN) derivatives, demonstrating their utility as fluorescent probes.
| Property | 2-Cyanophenylalanine (ortho) | 3-Cyanophenylalanine (meta) | 4-Cyanophenylalanine (para) | Reference |
| Molar Absorptivity | Comparable to 4-CN-Phe | Comparable to 4-CN-Phe | Established baseline | rsc.org |
| Emission Profile | Similar to 4-CN-Phe | Similar to 4-CN-Phe | Established baseline | rsc.org |
| Fluorescence Quantum Yield | On the same scale as Tyr and Trp | On the same scale as Tyr and Trp | On the same scale as Tyr and Trp | rsc.org |
| Environmental Sensitivity | Reports on local solvent environment | Reports on local solvent environment | Sensitive to hydration/dehydration | rsc.orgunits.it |
| Use as a pH Sensor | Potential demonstrated | Potential demonstrated | Can be quenched by deprotonated N-terminal amines | rsc.orgnih.gov |
The ability to incorporate this compound into a specific site within a peptide allows researchers to:
Monitor Binding Events : A change in fluorescence can signal that the peptide has bound to its target receptor. researchgate.net
Characterize Binding Pockets : The nature of the fluorescence change can provide information about the hydrophobicity and electrostatic environment of the receptor's binding site. units.it
Study Conformational Changes : It can be used in Förster Resonance Energy Transfer (FRET) experiments, often paired with another fluorophore like tryptophan, to measure distances and detect conformational changes in the peptide upon binding. rsc.orgnih.gov
These applications are crucial in ligand design, helping to optimize the binding affinity and specificity of peptide-based drugs. The use of a minimally perturbing, intrinsic probe like 3-cyanophenylalanine is often preferable to attaching larger, bulkier fluorescent dyes that could interfere with the binding interaction itself. nih.govescholarship.org
Spectroscopic and Biophysical Characterization of Systems Containing Fmoc D 3 Cyanophenylalanine
Advanced Fluorescence Spectroscopy for Molecular Probing
The fluorescence of cyanophenylalanine is highly responsive to its surroundings, making it an invaluable probe for investigating the structure, dynamics, and interactions of proteins and peptides. researchgate.netrsc.org
Sensitivity of Cyanophenylalanine Fluorescence to Local Environment
The fluorescence quantum yield and lifetime of cyanophenylalanine are notably sensitive to the polarity and hydrogen-bonding capability of its environment. researchgate.netrsc.org For instance, the fluorescence intensity of p-cyanophenylalanine (p-PheCN) decreases significantly with dehydration, a property that is useful for monitoring processes involving the exclusion of water, such as protein folding and membrane interactions. researchgate.netresearchgate.net This environmental sensitivity allows researchers to track changes in the local milieu of the probe with high precision. researchgate.netrsc.orgnih.gov
The photophysical properties of p-PheCN, including its fluorescence quantum yield and lifetime, have been shown to be dependent on solute-solvent hydrogen bonding interactions, which mediate the non-radiative decay rate. researchgate.net Studies have found that the fluorescence lifetime of p-PheCN exhibits a linear relationship with the Kamlet-Taft parameter α of protic solvents. researchgate.net Furthermore, the fluorescence can be modulated by various metal ions and quenched by certain amino acid side chains, with tyrosine being a particularly effective quencher. nih.govnih.govnih.gov
Different isomers of cyanophenylalanine, such as 2-cyanophenylalanine and 3-cyanophenylalanine, also exhibit useful photophysical properties. researchgate.netresearchgate.net Their molar absorptivities are comparable to that of 4-cyanophenylalanine, and they share similar spectral features in their absorbance and emission profiles, allowing them to be used interchangeably in certain applications. researchgate.net
Monitoring Conformational Dynamics in Proteins and Peptides
The sensitivity of cyanophenylalanine's fluorescence to its local environment makes it an excellent tool for monitoring conformational changes in proteins and peptides. researchgate.netrsc.orgnih.gov By incorporating cyanophenylalanine at a specific site, researchers can observe changes in the fluorescence signal that correspond to alterations in the protein's structure, such as during protein folding or unfolding. researchgate.netnih.govacs.org
For example, p-cyanophenylalanine has been used to study the folding of the N-terminal domain of the ribosomal protein L9 by replacing a phenylalanine residue in the hydrophobic core. acs.org The changes in fluorescence upon folding provided direct evidence for the formation of the hydrophobic core and supported a two-state folding mechanism. acs.org Similarly, it has been used to probe the unfolding of small proteins like the villin headpiece subdomain and the lysin motif (LysM) domain. acs.org
The quenching of p-cyanophenylalanine fluorescence by specific amino acid side chains, such as histidine or tyrosine, can be exploited to create sensitive probes of helix formation. nih.gov By placing the cyanophenylalanine and a quenching residue at appropriate positions (e.g., i and i+4), the formation of a helical structure brings the two residues into proximity, leading to a change in fluorescence. nih.gov
Investigation of Protein-Membrane and Protein-Ligand Interactions
The environmental sensitivity of cyanophenylalanine fluorescence is also highly applicable to studying the interactions of proteins with membranes and ligands. researchgate.netrsc.orgresearchgate.netrsc.org When a peptide or protein containing cyanophenylalanine binds to a membrane, the probe's environment changes from aqueous to the more hydrophobic membrane interior, resulting in a detectable change in its fluorescence signal. researchgate.netnih.gov This has been used to determine the hydration state of specific sites of membrane-interactive peptides. researchgate.net
For instance, the binding of a peptide containing p-cyanophenylalanine to calmodulin (CaM) resulted in quenching of the probe's fluorescence, allowing for the determination of the binding affinity. researchgate.net In another study, the interaction of a myosin light chain kinase (MLCK) peptide with CaM was monitored by incorporating two different cyanophenylalanine isomers, Phe2CN and Phe4CN, at different positions in the peptide. acs.org Selective excitation of each probe allowed for the independent monitoring of different regions of the peptide upon binding to CaM. acs.org
The table below summarizes findings from studies using cyanophenylalanine to investigate protein-ligand interactions.
| System Studied | Cyanophenylalanine Probe | Key Finding |
| Myosin light chain kinase (MLCK) peptide and Calmodulin (CaM) | p-Cyanophenylalanine (p-PheCN) | Fluorescence quenching upon binding allowed for determination of binding affinity. researchgate.net |
| MLCK peptide and CaM | 2-Cyanophenylalanine (Phe2CN) and 4-Cyanophenylalanine (Phe4CN) | Selective excitation of the two probes allowed simultaneous monitoring of different peptide regions during binding. acs.org |
| Ribosomal protein L9 N-terminal domain | p-Cyanophenylalanine | Fluorescence reported on the formation of the hydrophobic core during folding. acs.org |
Application in Förster Resonance Energy Transfer (FRET) Systems
p-Cyanophenylalanine can act as an efficient Förster Resonance Energy Transfer (FRET) donor to other fluorescent amino acids, most notably tryptophan. rsc.orgnih.gov The p-cyanophenylalanine-tryptophan FRET pair has a Förster radius of approximately 16 Å, making it a valuable tool for probing conformational changes over relatively short distances. nih.govacs.org This FRET pair offers advantages over traditional dye pairs and has been successfully applied in protein folding and unfolding studies. acs.org
The quenching of p-cyanophenylalanine fluorescence by tyrosine side chains can also occur via FRET, and this interaction has been used to interpret fluorescence measurements in proteins. nih.govresearchgate.net In studies of the N-terminal domain of ribosomal protein L9, the low native state fluorescence of an incorporated p-cyanophenylalanine was found to be due to efficient FRET to nearby tyrosine residues. nih.govresearchgate.net Additionally, p-cyanophenylalanine can be paired with selenomethionine (B1662878), which acts as an efficient quencher through an electron transfer process at short distances. rsc.orgrsc.orguiuc.edu
Vibrational Spectroscopy for Environmental Sensing
The nitrile (C≡N) stretching vibration of cyanophenylalanine provides a distinct and sensitive infrared (IR) probe that can be used to measure local electric fields and probe molecular environments. rsc.orgnih.gov
Analysis of Nitrile Stretching Frequencies for Local Electric Field Measurements
The frequency of the nitrile stretching vibration is sensitive to the local electrostatic environment, a phenomenon known as the vibrational Stark effect (VSE). nih.govnih.govacs.org This effect allows the nitrile group to serve as a molecular-level voltmeter, where shifts in its vibrational frequency can be correlated to changes in the local electric field. nih.govacs.org Aromatic nitriles, like cyanophenylalanine, generally exhibit larger Stark tuning rates than aliphatic nitriles, making them excellent probes for this purpose. nih.gov
This technique has been employed to measure the magnitude of the membrane dipole electric field in lipid vesicles and bicelles. nih.govacs.org By incorporating p-cyanophenylalanine into peptides that intercalate into the membrane, researchers have been able to measure Stark shifts of the nitrile vibration and calculate the electric field strength within the bilayer. nih.gov For example, a Stark shift of +2.9 cm⁻¹ was observed when the probe moved into the bilayer interior, corresponding to an electric field of 8.1 ± 4 MV/cm. nih.gov
The nitrile stretching frequency is also sensitive to hydrogen bonding. researchgate.netnih.gov When the cyano group is exposed to water and forms hydrogen bonds, the C≡N stretching vibration is affected. researchgate.net This sensitivity has been used to characterize the local environment and hydration state of specific residues in proteins and peptides. researchgate.netnih.gov
The table below presents data on the vibrational Stark effect of p-cyanophenylalanine in a membrane environment.
| System | Probe Position | Observed Stark Shift (Δν_obs) | Calculated Electric Field |
| α-helical peptide in DMPC vesicles (0.5 mM) | Interior of bilayer | +2.9 cm⁻¹ | 8.1 ± 4 MV/cm |
| α-helical peptide in DMPC vesicles (1 mM) | Interior of bilayer | +2.6 cm⁻¹ | 7.3 ± 3 MV/cm |
| α-helical peptide in lipid bicelles | - | - | -6 MV/cm |
Data sourced from studies on vibrational Stark effect spectroscopy of p-cyanophenylalanine in membrane systems. nih.govacs.org
Hydrogen Bonding Effects on Spectroscopic Signatures
The cyano (C≡N) group of 3-cyanophenylalanine is a highly sensitive spectroscopic probe, and its photophysical properties are significantly modulated by hydrogen bonding interactions. units.itresearchgate.net This sensitivity is particularly evident in its fluorescence and infrared (IR) spectroscopic signatures.
The fluorescence of p-cyanophenylalanine is strongly dependent on its local environment, especially the presence of hydrogen bond donors. researchgate.net The fluorescence quantum yield is notably high when the cyano group engages in a hydrogen bond, typically with a polar protic solvent, but diminishes when the residue is located in a more hydrophobic or aprotic environment. researchgate.net Studies have shown that the fluorescence lifetime of p-cyanophenylalanine exhibits a linear relationship with the Kamlet-Taft parameter α, a measure of a solvent's hydrogen bond donating ability, indicating that solute-solvent hydrogen bonding interactions directly mediate the non-radiative decay rate. researchgate.net The nitrile group's vibrational frequency in IR spectroscopy is also highly sensitive to hydrogen bonding. nih.gov For instance, the C≡N stretching vibration in p-cyanophenylalanine (p-CN-Phe) results in a broader spectrum in polar solvents like water compared to apolar solvents. This broadening is attributed to the greater variety of microenvironments created by hydrogen bonding with water molecules. nih.gov
The interaction with side chains of other amino acids can also quench the fluorescence of p-cyanophenylalanine. The order of effectiveness in quenching fluorescence has been systematically studied, with tyrosine having the largest effect, followed by other residues such as methionine, cysteine, and histidine. nih.gov This quenching is distinct from the enhancement seen with solvent hydrogen bonding.
Below is a summary of the effects of hydrogen bonding on the key spectroscopic signatures of systems containing p-cyanophenylalanine.
| Spectroscopic Technique | Signature | Effect of Hydrogen Bonding (e.g., in Protic Solvents) | Reference |
|---|---|---|---|
| Fluorescence Spectroscopy | Quantum Yield | High when the cyano group is hydrogen-bonded. | researchgate.netnih.gov |
| Fluorescence Spectroscopy | Fluorescence Lifetime | Linearly dependent on the hydrogen bond donating ability of the solvent. | researchgate.net |
| Infrared (IR) Spectroscopy | C≡N Stretching Vibration | Frequency is sensitive to H-bonding; spectrum is broader in polar, protic solvents due to heterogeneous microenvironments. | units.itnih.gov |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the secondary structure of peptides and proteins by measuring the differential absorption of left- and right-handed circularly polarized light. units.itspringernature.com This method is particularly valuable for studying systems containing Fmoc-D-3-Cyanophenylalanine, as it allows for the characterization of conformational changes, such as the formation of α-helices, β-sheets, or random coils. units.it
CD spectroscopy is instrumental in monitoring conformational transitions. For example, it has been used to show that peptides incorporating cyanophenylalanine can exist as unstructured random coils in aqueous solutions but adopt a helical conformation upon binding to lipid micelles. nih.govupenn.edu Furthermore, temperature-dependent CD measurements can track the thermal unfolding of peptides, observing the transition from a well-defined helical structure to a random coil at higher temperatures, often characterized by an isosbestic point that indicates a two-state transition. upenn.eduacs.org
In peptides functionalized with an N-terminal Fmoc group, the fluorenyl moiety itself is chromophoric and contributes to the CD spectrum. The Fmoc group promotes self-assembly through π-stacking interactions, which, in conjunction with peptide hydrogen bonding, can lead to the formation of specific secondary structures like β-sheets. researchgate.net The CD spectrum of Fmoc-RGD, for example, shows a minimum around 220 nm, which is ascribed to the presence of β-sheet structure, a feature that is absent in the scrambled sequence Fmoc-GRD. researchgate.net
The characteristic CD spectral features for common secondary structures are summarized in the table below.
| Secondary Structure | Characteristic CD Signal (Wavelength, nm) | Reference |
|---|---|---|
| α-Helix | Positive maximum ~190-195 nm; Two negative minima ~208 nm and ~222 nm. | units.it |
| β-Sheet | Negative band ~217-218 nm; Positive band ~195-197 nm. | units.it |
| Random Coil | Strong negative band below 200 nm. | units.it |
Compound Index
Computational and Theoretical Investigations of Fmoc D 3 Cyanophenylalanine and Its Derivatives
Molecular Modeling and Simulation of Peptide and Protein Constructs
Molecular modeling and simulation have become indispensable tools for understanding the behavior of peptides and proteins at an atomic level. For constructs containing Fmoc-D-3-Cyanophenylalanine, these computational methods provide crucial information on their conformational landscapes and interaction patterns.
Prediction of Conformational Preferences and Dynamics
For instance, MD simulations can predict the distribution of side-chain rotamers and the tilt angles of helices containing cyanophenylalanine when embedded in a membrane. nih.gov These simulations often utilize force fields like CHARMM22, with specialized parameters derived for the unnatural amino acid. rsc.org Such studies have revealed that peptides containing cyanophenylalanine can sample a range of conformations, and in some cases, exhibit bimodal conformational distributions rather than remaining in a rigid state. rsc.orgrsc.orguiuc.edu The flexibility and conformational heterogeneity observed in simulations are critical for interpreting experimental data and understanding the functional implications of incorporating this unnatural amino acid. frontiersin.org
Analysis of Intermolecular Interactions and Binding Mechanisms
The cyano group of 3-cyanophenylalanine can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are fundamental to molecular recognition and binding. core.ac.uknih.gov Computational methods allow for a detailed analysis of these interactions.
MD simulations can be used to study the binding of peptides containing cyanophenylalanine to their biological targets. nih.gov These simulations can reveal specific intermolecular contacts, the role of solvent molecules, and the energetic contributions of different interactions to the binding affinity. For example, studies have investigated the interactions of nitrile-labeled peptides with protein domains like the Src Homology 3 (SH3) domain, providing insights into the molecular basis of their recognition. nih.gov Furthermore, computational approaches can elucidate how the local environment, including interactions with water and other functional groups, influences the properties of the cyano group. core.ac.uknih.gov
Quantum Chemical Approaches to Spectroscopic Properties
Quantum chemical calculations provide a powerful means to understand the electronic structure and spectroscopic properties of molecules like cyanophenylalanine. These methods are essential for interpreting experimental data from techniques such as infrared (IR) and fluorescence spectroscopy. rsc.org
Elucidation of Electronic Structure and Photophysical Mechanisms
The photophysical properties of cyanophenylalanine derivatives are of great interest due to their potential as fluorescent probes. researchgate.netnih.gov Quantum chemical calculations, often performed using methods like Density Functional Theory (DFT), can elucidate the electronic transitions responsible for their absorption and emission spectra. nrel.gov
Studies have shown that the fluorescence quantum yield and lifetime of p-cyanophenylalanine are sensitive to its environment, particularly to hydrogen bonding interactions. nih.gov Theoretical calculations help to explain these observations by detailing how solvent interactions affect the non-radiative decay pathways of the excited state. nih.gov For instance, it has been found that hydrogen bonding to the nitrile group can significantly influence the fluorescence lifetime. nih.gov Furthermore, quantum chemical methods have been used to compare the photophysical properties of different cyanophenylalanine isomers (ortho, meta, and para), demonstrating that they can be utilized interchangeably in some spectroscopic applications. researchgate.netrsc.org
Computational Prediction of Environmental Sensitivity
The nitrile stretching vibration (C≡N) is a sensitive reporter of the local environment. nih.govresearchgate.net Its frequency shifts in response to changes in local electric fields and hydrogen bonding, a phenomenon that can be modeled computationally. acs.org
A combination of electronic structure calculations and molecular dynamics simulations can be used to create maps that correlate the nitrile vibrational frequency with the local electrostatic environment. nih.gov This approach, often referred to as the Vibrational Stark Effect (VSE), allows for the quantification of electric fields within proteins and membranes. nih.govacs.org For example, the blue shift of the nitrile frequency as it moves into the nonpolar interior of a membrane has been computationally modeled and experimentally verified. nih.gov These computational models are crucial for accurately interpreting the shifts in nitrile vibrational frequencies observed in experiments and translating them into meaningful information about biomolecular structure and function. nsf.gov
| Derivative | Property | Key Findings from Computational Studies | Experimental Correlation |
|---|---|---|---|
| p-Cyanophenylalanine | Fluorescence Lifetime | Shows a linear dependence on the Kamlet-Taft parameter α in protic solvents, indicating mediation by solute-solvent hydrogen bonding. nih.gov | Fluorescence lifetime is sensitive to the local hydration status. nih.gov |
| p-Cyanophenylalanine | Fluorescence Quenching | Efficiently quenched by selenomethionine (B1662878) via an electron transfer process at short distances. rsc.org | Can be used as a FRET donor to tryptophan and other fluorophores. rsc.orgresearchgate.net |
| 3-Cyanophenylalanine | Molar Absorptivity | Comparable to that of 4-cyanophenylalanine with similar spectral features. researchgate.netrsc.org | Can be utilized interchangeably with the para-isomer in certain spectroscopic applications. researchgate.netrsc.org |
| Nitrile Group (General) | Vibrational Frequency (C≡N stretch) | Frequency is sensitive to the local electric field and hydrogen bonding. nih.govacs.org A V-shaped frequency-field correlation exists for hydrogen-bonded and non-hydrogen-bonded environments. acs.org | Blue-shifts are generally observed with increased hydrogen bonding potential of the environment. nih.gov |
De Novo Design and Optimization via Computational Methods
The unique properties of this compound make it an attractive building block for the de novo design of peptides with novel functions. researchgate.netresearchgate.netbiorxiv.org Computational methods are at the forefront of this endeavor, enabling the design and optimization of peptide sequences and structures. nih.gov
Computational peptide design often involves creating sequences that are predicted to fold into specific three-dimensional structures, such as α-helical coiled coils. researchgate.netbiorxiv.org The inclusion of unnatural amino acids like cyanophenylalanine can be used to introduce specific functionalities, such as fluorescent reporters for monitoring peptide assembly or binding. researchgate.netacs.org For example, a cyanophenylalanine residue can be paired with a quencher like selenomethionine to create a system for measuring distances via Förster Resonance Energy Transfer (FRET), providing a means to validate the computationally designed structures experimentally. acs.org
Ligand Design and Virtual Screening Applications
The incorporation of unnatural amino acids (nnAAs) into peptides is a powerful strategy in ligand design, offering novel side-chain functionalities that can enhance binding affinity, selectivity, and metabolic stability. this compound, as a derivative of phenylalanine, provides a unique combination of a D-amino acid configuration and a cyano-substituted aromatic ring, making it a compelling candidate for computational and theoretical investigations in drug discovery. The D-configuration offers inherent resistance to proteolytic degradation, a significant advantage for therapeutic peptides. mdpi.com
Virtual screening of peptide libraries containing nnAAs is a key computational technique to explore vast chemical spaces and identify promising ligand candidates. mdpi.comacs.org In this context, this compound can be integrated into virtual libraries for in silico screening against specific protein targets. The process typically involves creating a virtual library of peptides where one or more positions are substituted with D-3-Cyanophenylalanine. Molecular docking simulations are then employed to predict the binding modes and affinities of these modified peptides to the target protein. mdpi.comnih.gov This computational approach allows for the rapid evaluation of thousands of potential ligands, prioritizing a smaller, more promising set for chemical synthesis and experimental validation. mdpi.com
A summary of the potential applications of this compound in ligand design and virtual screening is presented in the table below.
| Application Area | Rationale for Using this compound | Computational Technique |
| Peptide Library Enhancement | Introduction of novel chemical functionality and stereochemistry to expand library diversity. researchtrends.netnih.gov | Virtual library enumeration and chemical space analysis. acs.org |
| Structure-Based Drug Design | The D-amino acid provides proteolytic resistance. The cyano group offers unique hydrogen bonding and polar interactions. mdpi.comnih.gov | Molecular docking and binding affinity prediction. mdpi.comnih.gov |
| Lead Optimization | Fine-tuning of ligand-receptor interactions to improve potency and selectivity. | In silico mutagenesis and free energy perturbation calculations. |
| Fragment-Based Screening | Use as a fragment to identify key interaction points within a binding site. | Fragment docking and pharmacophore modeling. |
Rational Design of Alpha-Helical Barrels and Other Protein Folds
The rational design of proteins with novel structures and functions is a significant goal in protein engineering. upenn.eduasu.edu The incorporation of unnatural amino acids like 3-Cyanophenylalanine is a key enabling technology in this field, allowing for the precise control of protein folding and stability. nih.govnih.gov While direct evidence for the use of this compound in designing alpha-helical barrels is not prominent in the literature, the principles governing the use of its isomers, such as p-cyanophenylalanine (4-cyanophenylalanine), in designing and probing alpha-helical structures can be extrapolated. nih.govnih.govacs.org
The cyanophenylalanine isomers are valuable as spectroscopic probes. researchgate.netnih.gov The cyano group's vibrational frequency and the amino acid's fluorescence are sensitive to the local environment, including solvent exposure and hydrogen bonding. nih.govresearchgate.netrsc.org This sensitivity can be harnessed in the rational design process. For instance, in designing an alpha-helical structure, 3-Cyanophenylalanine could be placed at specific positions. Changes in its spectroscopic signal during folding or binding events can then provide experimental feedback that validates the computational design. nih.govnih.govacs.org
In the context of designing specific protein folds like alpha-helical barrels, computational methods are used to predict the optimal sequence of amino acids that will fold into the desired three-dimensional structure. upenn.edu The inclusion of D-3-Cyanophenylalanine in these computational models would introduce novel constraints and interaction possibilities. The D-amino acid can induce local changes in the peptide backbone conformation, potentially stabilizing turns or disrupting canonical secondary structures in a controlled manner. The cyano group, with its specific size, shape, and electronic properties, can be modeled to pack into the hydrophobic core of a protein or to form specific interactions at protein-protein interfaces.
A study on p-cyanophenylalanine demonstrated its use in the rational design of fluorescent probes for α-helix formation. nih.govnih.gov By placing p-cyanophenylalanine at a position i and a quenching amino acid like histidine at position i+4 in a peptide sequence, the fluorescence is quenched when the peptide adopts an α-helical conformation, bringing the two residues into close proximity. nih.govnih.gov A similar strategy could be envisioned for 3-Cyanophenylalanine, leveraging its distinct photophysical properties to report on the formation of designed protein folds. researchgate.netnih.gov
The research findings related to the use of cyanophenylalanine derivatives in protein design are summarized in the table below.
| Research Area | Key Finding | Relevance to D-3-Cyanophenylalanine |
| Fluorescence Probes of α-Helix Formation | p-Cyanophenylalanine fluorescence is quenched by specific amino acid side chains (e.g., His, Tyr) at defined positions in an α-helix, allowing for the monitoring of helix formation. nih.govnih.govacs.org | The distinct spectroscopic properties of 3-Cyanophenylalanine could be similarly exploited to create probes for specific secondary or tertiary structures. researchgate.netnih.gov |
| Environmental Sensitivity | The fluorescence of cyanophenylalanine isomers is sensitive to the local environment, including hydrogen bonding and solvent exposure. nih.govresearchgate.netrsc.org | This property allows it to serve as an internal reporter on the local environment within a designed protein fold, validating computational models. |
| Spectroscopic Reporter | 2-Cyanophenylalanine and 3-Cyanophenylalanine have been characterized as useful spectroscopic reporters for studying protein structure and dynamics. researchgate.netnih.gov | Provides a direct basis for its incorporation into computationally designed proteins as a probe. |
By leveraging computational protein design algorithms, the specific steric and electronic contributions of D-3-Cyanophenylalanine can be modeled to stabilize complex architectures like alpha-helical barrels, which are challenging to design using only the 20 canonical amino acids.
Fmoc D 3 Cyanophenylalanine in Advanced Materials Science and Supramolecular Chemistry
Self-Assembly and Hydrogelation Properties of Fmoc-Amino Acid Derivatives
The ability of Fmoc-protected amino acids to self-assemble into ordered nanostructures, particularly hydrogels, is a cornerstone of their application in materials science. These materials, which can entrap vast amounts of water, bear a structural resemblance to the extracellular matrix, making them highly suitable for biomedical applications.
Mechanism of Hydrogel Formation and Structural Characterization
The formation of hydrogels from Fmoc-amino acid derivatives is a hierarchical process driven by a concert of non-covalent interactions. nih.govrsc.orgresearchgate.net The primary driving forces are the π-π stacking interactions between the aromatic fluorenyl groups of the Fmoc moiety. nih.govrsc.org These interactions promote the formation of β-sheet-like structures, which further assemble into nanofibers. researchgate.net Hydrogen bonding between the amino acid backbones plays a crucial role in stabilizing these fibrillar structures. nih.govrsc.org
The self-assembly process is often triggered by a change in environmental conditions, such as a shift in pH or temperature, or through a solvent-switching mechanism. mdpi.comrsc.org For instance, lowering the pH can protonate the carboxyl groups of the amino acids, reducing electrostatic repulsion and allowing the molecules to come into close proximity for self-assembly. nih.gov The resulting nanofibers entangle to form a three-dimensional network that immobilizes water, leading to the formation of a hydrogel. researchgate.net
The structural characteristics of these hydrogels are often investigated using a variety of techniques. Electron microscopy (SEM, TEM) reveals the fibrillar morphology of the network, while spectroscopic methods like Circular Dichroism (CD) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the presence of β-sheet secondary structures. acs.org X-ray diffraction can provide insights into the molecular packing within the self-assembled structures. rsc.org The introduction of a cyano group on the phenyl ring of phenylalanine, as in Fmoc-D-3-Cyanophenylalanine, is expected to influence these interactions through its electron-withdrawing nature and potential for dipole-dipole interactions, thereby modulating the final architecture of the hydrogel.
Modulation of Rheological Properties and Gelation Kinetics
The mechanical properties of Fmoc-amino acid hydrogels, such as their stiffness and viscoelasticity, are critical for their intended applications and can be finely tuned. Rheological studies, which measure the response of the material to applied stress or strain, are used to characterize these properties, typically reporting the storage modulus (G') and loss modulus (G''). rsc.orgacs.org
Several factors can modulate the rheological properties and gelation kinetics:
Amino Acid Side Chain: The nature of the amino acid side chain significantly impacts the gel's properties. For example, hydrogels formed from Fmoc-tyrosine have been shown to have a higher storage modulus than those from Fmoc-phenylalanine, indicating a stiffer gel. acs.org The cyano group in this compound is anticipated to affect the π-π stacking interactions, potentially leading to altered gel rigidity compared to unsubstituted Fmoc-phenylalanine. Studies on a similar compound, Fmoc-Phe(4-CN)-OH, have indicated that the electron-withdrawing cyano group can lead to hydrogels with higher rigidity.
Concentration: The concentration of the Fmoc-amino acid directly influences the density of the fiber network and, consequently, the mechanical strength of the hydrogel. nih.gov
pH and Ionic Strength: Changes in pH and the presence of salts can alter the ionization state of the amino acid and screen electrostatic interactions, thereby affecting both the speed of gelation and the final mechanical properties of the gel. rsc.org
Co-assembly: Mixing different Fmoc-amino acids can create co-assembled hydrogels with hybrid properties, offering a strategy to fine-tune the material's characteristics. nih.gov
The kinetics of gelation can also be controlled, for instance, by using methods like the slow hydrolysis of glucono-δ-lactone (GdL) to gradually lower the pH, allowing for more controlled and homogeneous gel formation. nih.gov
Biomedical Applications of Self-Assembled Hydrogels
The biocompatibility and tunable nature of Fmoc-amino acid hydrogels make them excellent candidates for a range of biomedical applications. nih.govmdpi.com Their high water content and structural similarity to biological tissues are particularly advantageous. mdpi.com
Key applications include:
Cell Culture: The fibrillar network of these hydrogels can mimic the extracellular matrix, providing a supportive scaffold for 2D and 3D cell culture. nih.govbeilstein-journals.org The inclusion of specific peptide sequences, such as the cell-adhesion motif RGD, can further enhance their bioactivity. nih.gov
Drug Delivery: Hydrogels can serve as depots for the sustained release of therapeutic molecules. nih.govnih.gov The release kinetics can be controlled by the mesh size of the hydrogel network and the interactions between the drug and the hydrogel fibers. acs.org
Tissue Engineering: Injectable hydrogels can be delivered in a minimally invasive manner to fill tissue defects and promote regeneration. mdpi.com The shear-thinning and self-healing properties of some Fmoc-dipeptide hydrogels are particularly useful for this application. acs.org
The use of D-amino acids, such as in this compound, can enhance the proteolytic stability of the hydrogel, making it more resistant to degradation by enzymes in the body and thus prolonging its functional lifetime in biomedical applications. nih.gov
Combinatorial Library Synthesis and Screening Methodologies
The discovery of novel ligands and functional materials can be greatly accelerated through the use of combinatorial chemistry. The one-bead one-compound (OBOC) library method is a powerful platform for synthesizing and screening vast numbers of compounds simultaneously. ucdavis.edunih.gov
Development of Topologically Segregated Beads for Library Construction
A significant advancement in OBOC library technology is the development of topologically segregated bilayer beads. ucdavis.edunih.govucdavis.edu These beads are designed to have distinct inner and outer layers, allowing for the spatial separation of different chemical entities. ucdavis.edu This is typically achieved using a biphasic solvent system where the bead is swollen in an aqueous phase while the outer layer is exposed to an organic solvent containing a derivatizing reagent. nih.govscispace.com
This topological segregation offers several advantages:
Encoding: The inner core of the bead can be used to house an encoding tag (e.g., a readily sequenceable peptide), while the outer layer displays the library compound to be screened. ucdavis.edu This allows for the identification of the "hit" compound on a positive bead without the encoding tag interfering with the screening assay. ucdavis.edu
Controlled Surface Chemistry: The concentration of the library compound on the bead surface can be intentionally kept low, which can increase the stringency of screening and facilitate the identification of high-affinity ligands. nih.govucdavis.edu At the same time, the inner core can be fully substituted with the encoding tag, ensuring enough material is present for reliable structure determination. nih.gov
Integration into One-Bead One-Compound (OBOC) Libraries
This compound can be incorporated as a building block into OBOC libraries using standard solid-phase peptide synthesis (SPPS) protocols. acs.org The Fmoc protecting group is compatible with the typical "split-mix" synthesis strategy used to generate the diversity of an OBOC library. ucdavis.edunih.gov In this method, the resin beads are split into multiple portions, a different amino acid (like this compound) is coupled to each portion, and then all the portions are pooled back together. Repeating this cycle allows for the creation of a library where each bead carries a unique peptide sequence. ucdavis.edu
The unique properties of this compound—its D-configuration for enzymatic stability and the cyano group for potentially unique binding interactions—make it an attractive component for libraries aimed at discovering novel peptide-based therapeutics or materials. When used in conjunction with topologically segregated beads, libraries containing this and other unnatural amino acids can be screened for a variety of functions, from binding to specific protein targets to identifying sequences that catalyze particular reactions or self-assemble into materials with desired properties. ucdavis.edunih.gov For instance, a library could be screened for ligands against a specific cell-surface receptor, with positive beads identified through cell binding assays. scispace.comnih.gov The structure of the active compound, containing this compound, could then be determined by sequencing the encoding tag from the bead's interior. nih.gov
Future Prospects and Emerging Research Areas
Advancements in Neuroscience Research: Probing Neurotransmitter Pathways
The incorporation of unique amino acids into peptides is a burgeoning area in neuroscience. Fmoc-D-3-Cyanophenylalanine and related D-amino acid derivatives are utilized in studies concerning neurotransmitter pathways. chemimpex.comchemimpex.com The D-configuration of the amino acid can confer resistance to enzymatic degradation, making peptides that contain it more stable in biological systems. This enhanced stability is crucial for developing peptide-based therapeutics and research tools that can effectively probe the complex signaling networks of the brain. chemimpex.com
Research in this area leverages peptides containing this compound to better understand the role of neuropeptides in brain function and the pathology of neurological disorders. chemimpex.comchemimpex.com While direct, specific studies detailing the use of this exact compound in probing neurotransmitter pathways are emerging, the foundational use of its parent structures, D-phenylalanine and other peptide derivatives, points toward a promising future in developing more robust tools for deciphering neural communication. chemimpex.com
Integration with Advanced Analytical Chemistry for Biomolecular Studies
The cyanophenylalanine moiety is a powerful tool in advanced analytical chemistry, serving as a sensitive spectroscopic probe for investigating biomolecular structure and dynamics. chemimpex.com The nitrile (C≡N) group possesses unique vibrational and fluorescent properties that make it an excellent reporter of its local environment. nih.govacs.org
As an infrared (IR) probe , the C≡N stretching vibration absorbs in a region of the spectrum that is free from interference from other protein absorptions. acs.orgnih.govosti.gov This "transparent window" allows for the precise study of protein structure, conformational changes, and biomolecular interactions. nih.govacs.org Researchers have successfully incorporated p-cyanophenylalanine into proteins to monitor ligand binding and local electric fields. acs.orgle.ac.uk A study on a Src homology 3 (SH3) domain used site-specifically incorporated p-cyanophenylalanine to characterize distinct microenvironments and their response to ligand binding. acs.orgrsc.org This methodology allows for high spatial and temporal resolution in protein dynamic studies. acs.org
As a fluorescent probe , p-cyanophenylalanine's fluorescence quantum yield and lifetime are highly sensitive to the polarity of its environment and to hydrogen bonding. nih.govnih.gov This sensitivity makes it a valuable tool for studying protein folding, protein-protein interactions, and ligand binding. nih.govnih.govacs.org For instance, it has been used to monitor the formation of the hydrophobic core during the folding of a ribosomal protein and to determine the binding affinity of a peptide to calmodulin. nih.govacs.orgresearchgate.net Its fluorescence can be selectively excited, even in the presence of other natural aromatic amino acids like tryptophan and tyrosine, adding to its versatility. nih.govnih.govescholarship.org The combination of p-cyanophenylalanine with quencher molecules like selenomethionine (B1662878) can provide precise distance measurements within a protein's structure. nih.govescholarship.org
Innovative Applications in Targeted Delivery and Theranostics
This compound is a valuable building block for designing peptides and bioconjugates for targeted drug delivery and theranostics. chemimpex.com The ability to incorporate this unnatural amino acid into peptides allows for the creation of molecules with enhanced stability and functionality. chemimpex.com The cyano group can serve as a reactive handle for bioconjugation, enabling the attachment of therapeutic agents or imaging molecules to a targeting peptide. chemimpex.com
Peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence are well-known for targeting integrin receptors, which are often overexpressed on tumor cells. researchgate.net The incorporation of unnatural amino acids like cyanophenylalanine into such RGD peptides can improve their therapeutic potential. researchgate.net These modified peptides can be used as vectors for the targeted delivery of drugs, radionuclides, or imaging agents directly to cancer cells, minimizing off-target effects. researchgate.net
The field of theranostics, which combines diagnostic imaging and therapy into a single agent, is a significant emerging area. While cyanine (B1664457) dyes are more commonly associated with theranostics, the principle of using a targeting moiety linked to both an imaging and a therapeutic payload is applicable here. nih.govnih.gov Peptides constructed with this compound can be integral components of such systems, serving as the stable, target-recognizing backbone for these multifunctional agents. chemimpex.comresearchgate.net
Synergistic Approaches with Artificial Intelligence in Drug Discovery and Materials Design
The convergence of artificial intelligence (AI) and biotechnology is accelerating the design of novel molecules with desired properties. nih.govnih.gov Machine learning (ML) models are increasingly used to predict and optimize the properties of peptides and proteins, including those containing unnatural amino acids. amidetech.comnih.govnih.gov
AI can be employed to:
Design de novo peptides: Generative AI models can explore vast chemical spaces to design new peptide sequences with specific functions, such as high binding affinity for a therapeutic target or self-assembly properties for creating new biomaterials. nih.govrsc.org Incorporating unnatural amino acids like this compound into these design processes expands the accessible chemical space, allowing for the creation of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles. enamine.netrsc.org
Optimize Synthesis: Machine learning algorithms can be trained on experimental data to optimize the conditions for solid-phase peptide synthesis (SPPS), the primary method for creating peptides with Fmoc-protected amino acids. amidetech.com For example, deep learning models can predict the efficiency of the Fmoc deprotection step and help minimize aggregation, leading to higher yields and purity. amidetech.com Bayesian optimization has been used to fine-tune reaction parameters, reducing side reactions and improving synthesis outcomes. chemrxiv.org
Predict Material Properties: The self-assembly of Fmoc-amino acid derivatives into hydrogels and other nanostructures is a promising area for materials science and drug delivery. mdpi.com AI can be used to predict how sequence modifications, including the incorporation of derivatives like this compound, will affect the mechanical and chemical properties of these materials, guiding the rational design of new functional biomaterials. nih.gov
This synergistic approach, combining the expanded chemical vocabulary offered by unnatural amino acids with the predictive power of AI, represents a new frontier in the autonomous design of next-generation peptide-based therapeutics and materials. nih.gov
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 205526-37-0 | chemimpex.comadvancedchemtech.com |
| Molecular Formula | C₂₅H₂₀N₂O₄ | chemimpex.comadvancedchemtech.com |
| Molecular Weight | 412.4 g/mol | chemimpex.comadvancedchemtech.com |
| Appearance | White powder | chemimpex.com |
| Purity | ≥ 98% (HPLC) | chemimpex.com |
| Melting Point | 111 - 113 °C | chemimpex.com |
| Optical Rotation | [α]20/D = +36.5° (c=1 in DMF) | chemimpex.com |
| Storage Temperature | 0 - 8 °C | chemimpex.com |
| Synonyms | Fmoc-D-Phe(3-CN)-OH, Fmoc-m-cyano-D-Phe-OH, (R)-Fmoc-2-amino-3-(3-cyanophenyl)propanoic acid | chemimpex.comadvancedchemtech.com |
Q & A
Q. How to troubleshoot low coupling efficiency in automated peptide synthesizers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
